Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate

Catalog No.
S3453797
CAS No.
90610-52-9
M.F
C9H11NO4
M. Wt
197.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate

CAS Number

90610-52-9

Product Name

Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate

IUPAC Name

ethyl 2-(furan-2-ylmethylamino)-2-oxoacetate

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

InChI

InChI=1S/C9H11NO4/c1-2-13-9(12)8(11)10-6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,11)

InChI Key

NQAJJHQYXIZSBM-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)NCC1=CC=CO1

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=CO1

Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate, with the chemical formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol, is a compound characterized by its unique structure that includes a furan ring. It is primarily recognized for its potential applications in medicinal chemistry and organic synthesis. The compound has a density of 1.2079 g/cm³ and a boiling point of approximately 164-166 °C at a pressure of 4 Torr .

There is no known mechanism of action for this specific compound in biological systems.

Due to the lack of specific information, it's important to handle this compound with caution assuming potential hazards common to organic molecules. This may include:

  • Mild irritation: Skin and eye contact could cause irritation.
  • Dust hazards: Inhalation of dust particles may irritate the respiratory system.
  • Potential flammability: Organic compounds generally have some degree of flammability.
Typical of esters and amines. Notably, it can undergo:

  • Hydrolysis: In the presence of water or aqueous acid, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The furan ring may undergo electrophilic substitution reactions, which can modify its reactivity and introduce additional functional groups.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or related structures, expanding its utility in synthetic pathways.

The synthesis of ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate typically involves several steps:

  • Formation of the Furan Derivative: Starting from furan or its derivatives, an appropriate alkylation reaction can be performed to introduce the furan ring into the molecule.
  • Amidation: The furan derivative is then reacted with an amine to form the corresponding amide.
  • Esterification: Finally, the amide is treated with ethyl chloroacetate or a similar reagent to yield ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate.

These methods may vary based on available reagents and desired purity levels.

Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate has several potential applications:

  • Pharmaceutical Development: It may serve as a lead compound for developing new drugs targeting various diseases.
  • Chemical Research: The compound can be utilized in synthetic organic chemistry for constructing more complex molecules.
  • Agricultural Chemistry: Its derivatives might be explored for use as agrochemicals due to potential bioactivity.

Interaction studies involving ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate are crucial for understanding its behavior in biological systems. Such studies may include:

  • Protein Binding Studies: Investigating how the compound interacts with various proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Studies: Assessing whether it inhibits specific enzymes could reveal therapeutic potential.
  • Cellular Uptake Studies: Understanding how effectively the compound enters cells will inform its bioavailability and efficacy.

Several compounds share structural similarities with ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate, including:

  • Methyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate (CAS#: 205749-77-5):
    • Molecular Formula: C₈H₉NO₄
    • Molecular Weight: 183.16 g/mol
    • Unique Feature: Lacks an ethyl group, potentially altering solubility and reactivity.
  • Ethyl 3-(furan-2-carboxamido)propanoate (CAS#: Unknown):
    • Molecular Formula: C₉H₁₁NO₄
    • Unique Feature: Contains a propanoate side chain, which may influence pharmacological properties.
  • Furan-based derivatives (Various CAS numbers):
    • These compounds often exhibit diverse biological activities due to variations in functional groups attached to the furan ring.

Uniqueness

Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate stands out due to its combination of an amino group and an ester functionality adjacent to a furan moiety, which may enhance its reactivity and biological interactions compared to other similar compounds. This unique structure allows for potential modifications that could lead to novel therapeutic agents or synthetic intermediates in organic chemistry.

XLogP3

0.8

Dates

Modify: 2024-04-15

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